

An In-depth Technical Guide to 1-(Difluoromethoxy)-3-iodobenzene

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Compound of Interest

Compound Name: 1-(Difluoromethoxy)-3-iodobenzene

Cat. No.: B1333251

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Introduction

1-(Difluoromethoxy)-3-iodobenzene is a halogenated aromatic intermediate of significant interest in medicinal chemistry and agrochemical research. The presence of both a difluoromethoxy group and an iodine atom on the benzene ring provides a unique combination of properties and synthetic versatility. The difluoromethoxy moiety is a valuable bioisostere for hydroxyl and thiol groups and can enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability of target molecules.^{[1][2]} The iodine atom serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. This allows for the straightforward introduction of molecular complexity, making **1-(Difluoromethoxy)-3-iodobenzene** a key building block in the synthesis of complex pharmaceutical and agrochemical agents.^[3]

This technical guide provides a comprehensive overview of the chemical properties, safety information, synthetic applications, and relevant biological context for **1-(Difluoromethoxy)-3-iodobenzene**.

Chemical and Physical Properties

Quantitative data for **1-(Difluoromethoxy)-3-iodobenzene** is summarized below. It is important to note that while some specific data for this compound is available, other properties are inferred from structurally similar compounds such as iodobenzene and 1-fluoro-3-iodobenzene.

Property	Value	Source
CAS Number	518070-17-2	
Molecular Formula	C ₇ H ₅ F ₂ IO	
Molecular Weight	270.02 g/mol	
Appearance	Colorless to light yellow liquid (inferred)	
Boiling Point	77-78 °C at 19 mmHg (for 1-fluoro-3-iodobenzene)	[4]
Density	1.89 g/mL at 25 °C (for 1-fluoro-3-iodobenzene)	[4]
Solubility	Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane (inferred from iodobenzene).[5]	
Refractive Index	n ₂₀ /D 1.584 (for 1-fluoro-3-iodobenzene)	[4]
SMILES	FC(OC1=CC(=CC=C1)I)F	

Safety and Handling

1-(Difluoromethoxy)-3-iodobenzene is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

The following hazard classifications are based on data for the closely related compound 1-fluoro-3-iodobenzene:

Hazard Class	GHS Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation

Source:[6]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
- P264: Wash face, hands and any exposed skin thoroughly after handling.[6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C.

Synthetic Applications and Experimental Protocols

The primary utility of **1-(Difluoromethoxy)-3-iodobenzene** is as a versatile building block in organic synthesis. The iodine substituent readily participates in palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of more complex, functionalized aromatic compounds.

Caption: Synthetic utility of **1-(Difluoromethoxy)-3-iodobenzene**.

Experimental Protocol 1: Synthesis of 1-(Difluoromethoxy)-3-iodobenzene

This protocol is a representative procedure based on the diazotization of an aniline followed by a Sandmeyer-type reaction, a common method for introducing iodine into an aromatic ring.^[4]
^[7]

Materials:

- 3-(Difluoromethoxy)aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Diethyl ether or Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature between 0 and 5 °C.
- Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
- Iodination:
 - In a separate beaker, dissolve potassium iodide (1.5 eq) in water and cool the solution to 0 °C.
 - Slowly add the cold potassium iodide solution to the diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.
 - Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours or until gas evolution ceases.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution (to remove excess iodine), and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-(Difluoromethoxy)-3-iodobenzene**.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki coupling reaction using **1-(Difluoromethoxy)-3-iodobenzene** as the aryl halide.^{[8][9]}

Materials:

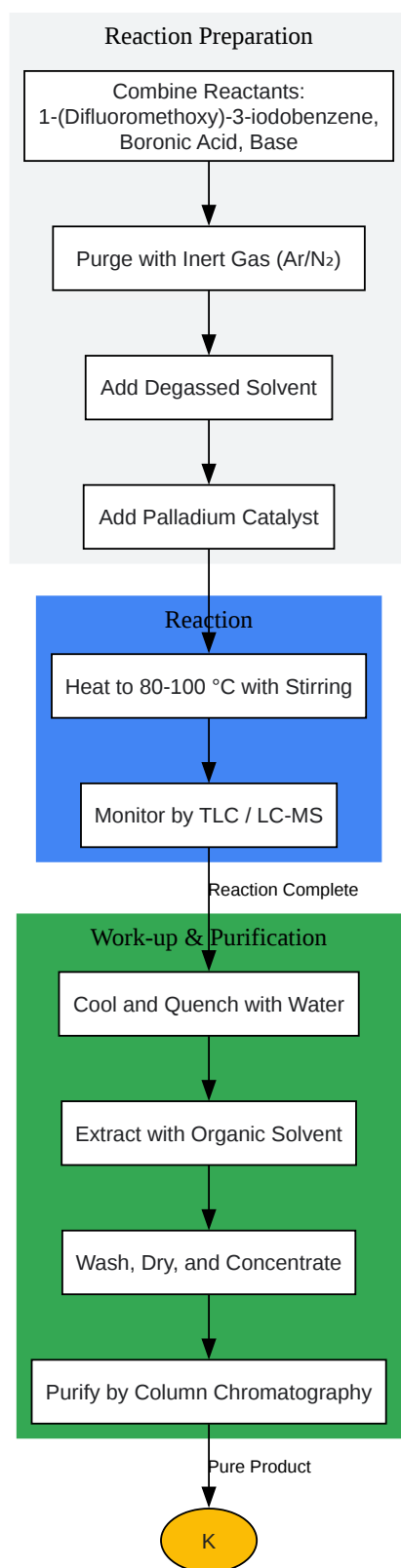
- **1-(Difluoromethoxy)-3-iodobenzene**

- Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk flask, add **1-(Difluoromethoxy)-3-iodobenzene** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
 - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
 - Add the degassed solvent system via syringe.
 - Add the palladium catalyst under a positive pressure of the inert gas.
- Reaction Execution:
 - Heat the reaction mixture to 80-100 °C with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and dilute with water.
 - Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.



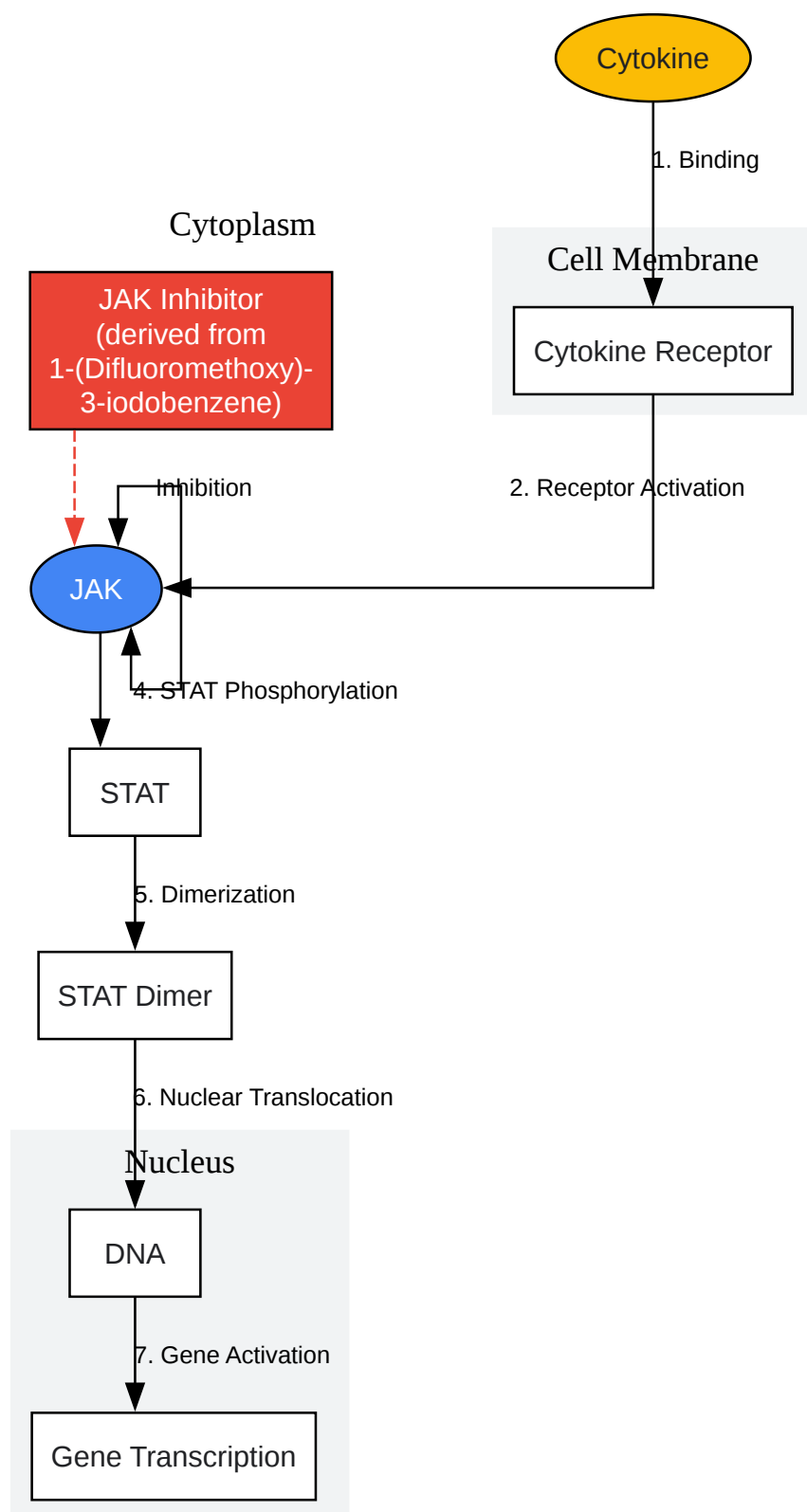
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Caption: A typical experimental workflow for a Suzuki coupling reaction.

Role in Drug Discovery: Targeting Signaling Pathways

The difluoromethoxy group is increasingly utilized in modern medicinal chemistry to enhance the drug-like properties of lead compounds.^[2] One area where this is particularly relevant is in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling cascades, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders.^[2]

A prominent example is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.^[10] This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.^{[11][12]} Inhibitors of JAKs are therefore important therapeutic agents. The incorporation of a difluoromethoxy group into potential JAK inhibitors can improve their metabolic stability and binding affinity. **1-(Difluoromethoxy)-3-iodobenzene** serves as a key starting material for the synthesis of such complex inhibitors.



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Caption: The JAK-STAT signaling pathway and point of intervention for JAK inhibitors.

Analytical Methods

The characterization of **1-(Difluoromethoxy)-3-iodobenzene** and its reaction products typically involves a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are used to confirm the structure of the molecule.
- Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and purity of the compound.^[13]
- Chromatography: TLC is used for reaction monitoring, while column chromatography is the standard method for purification. Gas Chromatography (GC) can be used to assess purity.

Conclusion

1-(Difluoromethoxy)-3-iodobenzene is a valuable and versatile chemical intermediate for researchers in drug discovery and agrochemical synthesis. Its unique combination of a metabolically robust difluoromethoxy group and a synthetically tractable iodine atom makes it an ideal starting point for the construction of complex, biologically active molecules. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this important building block in research and development.

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